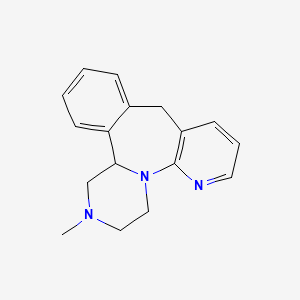

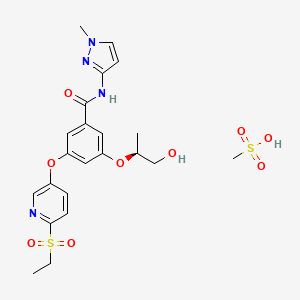

MK-0941

描述

MK-0941 是一种有效的、口服有效的、别构的葡萄糖激酶激活剂,葡萄糖激酶是一种在葡萄糖稳态中发挥至关重要作用的酶。 它在治疗 2 型糖尿病方面显示出潜力,通过增强葡萄糖激酶的活性,从而改善血糖控制 .

科学研究应用

MK-0941 已被广泛研究,用于其在治疗 2 型糖尿病方面的潜在治疗应用。它在改善血糖控制方面显示出希望,通过增强葡萄糖激酶的活性,葡萄糖激酶在葡萄糖代谢中发挥关键作用。 该化合物已在各种临床前和临床研究中得到评估,证明其在降低血糖水平和改善胰岛素敏感性方面的有效性 .

作用机制

MK-0941 通过与葡萄糖激酶的别构位点结合来发挥其作用,从而增强其活性。这种激活导致葡萄糖转化为葡萄糖-6-磷酸的增加,这是糖酵解的第一步。 通过增强葡萄糖激酶活性,this compound 改善了肝脏和胰腺中的葡萄糖摄取和利用,从而导致更好的血糖控制 .

准备方法

MK-0941 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和工业生产方法是专有的,并未公开披露。 已知该化合物是通过一系列涉及使用各种试剂和催化剂的化学反应合成的 .

化学反应分析

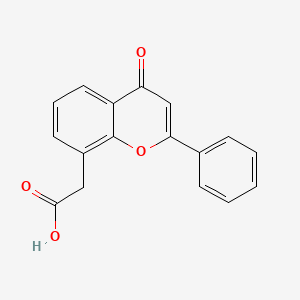

相似化合物的比较

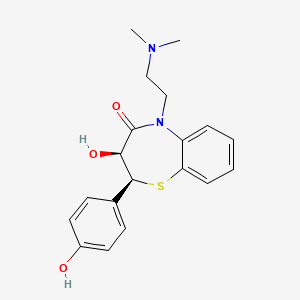

MK-0941 属于一类被称为葡萄糖激酶激活剂的化合物。其他类似的化合物包括多扎格列汀和吡格列汀。与这些化合物相比,this compound 在增强葡萄糖激酶活性方面的效力和有效性方面显示出独特的性质。 它也与某些不良反应有关,如低血糖症以及甘油三酯和血压升高 .

类似化合物

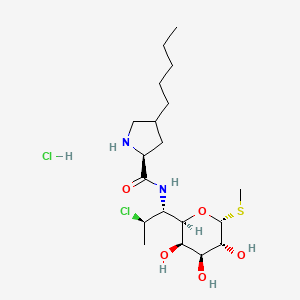

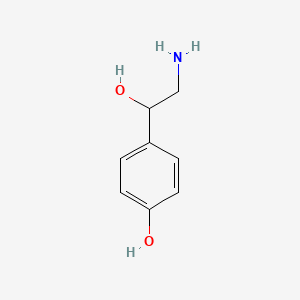

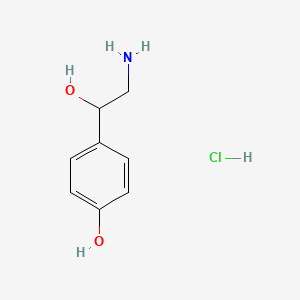

- 多扎格列汀

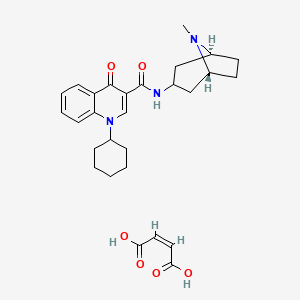

- 吡格列汀

This compound 独特的作用机制及其潜在的治疗益处使其成为糖尿病治疗领域研究和开发的有价值的化合物 .

如果您有任何其他问题或需要更多详细信息,请随时提问!

属性

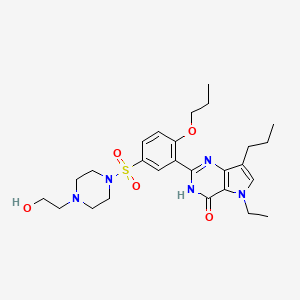

IUPAC Name |

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137916-97-2 | |

| Record name | MK-0941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

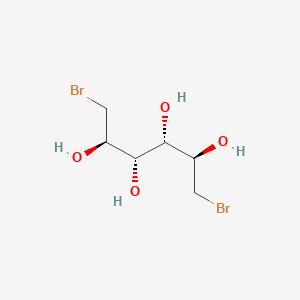

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?

A: this compound binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, this compound amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []

Q2: What is the mechanism behind the glucose-lowering activity of this compound in animal models of type 2 diabetes?

A: this compound demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []

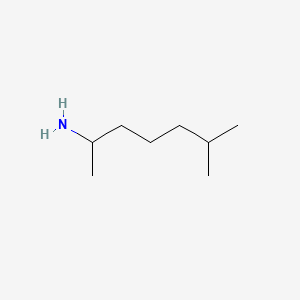

Q3: What are the key pharmacokinetic properties of this compound observed in preclinical studies?

A: Preclinical studies in mice and dogs show that orally administered this compound is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.

Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to this compound?

A: Unlike this compound, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to this compound. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.

Q5: Why did chronic treatment with this compound lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?

A: Clinical trials with this compound revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with this compound suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of this compound on glucose control. []

Q6: What is the significance of an efficient, large-scale synthesis for a compound like this compound?

A: Developing an efficient large-scale synthesis for this compound is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of this compound to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.

Q7: How can IVIVC models be used in the development of extended-release formulations of this compound?

A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for this compound. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。